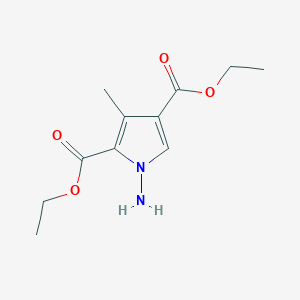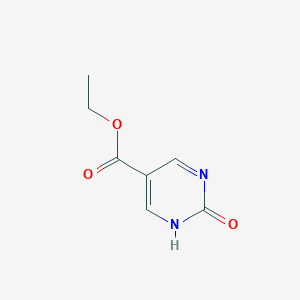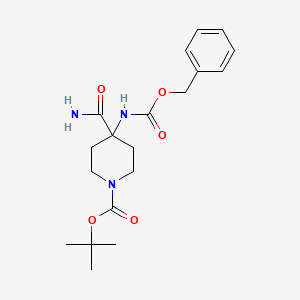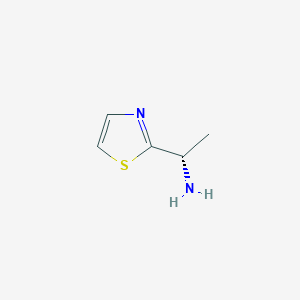
Diethyl-1-Amino-3-methyl-1H-pyrrol-2,4-dicarboxylat
Übersicht
Beschreibung
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research settings and has various applications in chemistry and biology .
Wissenschaftliche Forschungsanwendungen
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications, including:
Biochemische Analyse
Biochemical Properties
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The interaction between diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound can bind to certain receptors on the cell surface, influencing signal transduction pathways and cellular responses.
Cellular Effects
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular functions . By affecting kinase activity, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can alter cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by esterases, which hydrolyze the ester bonds to produce corresponding acids and alcohols . Additionally, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can influence the levels of key metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
Within cells and tissues, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters on the cell membrane, facilitating its entry into the cytoplasm . Once inside the cell, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can bind to intracellular proteins, affecting its localization and accumulation in various cellular compartments.
Subcellular Localization
The subcellular localization of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can be found in the cytoplasm and mitochondria, where it influences metabolic processes and cellular energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, followed by confirmation using IR, NMR, and mass spectra . Another method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by a series of reactions including Sonogashira cross-coupling, pyrazole formation, and cyclization .
Industrial Production Methods
The production involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amino and ester groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the amino or ester groups .
Wirkmechanismus
The mechanism of action of diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with similar structural features.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: A compound with additional methyl groups on the pyrrole ring.
Uniqueness
This combination of functional groups allows for a wide range of modifications and interactions, making it a valuable compound in research .
Eigenschaften
IUPAC Name |
diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSUPVZUARTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467632 | |
| Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
427878-69-1 | |
| Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)


![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)


